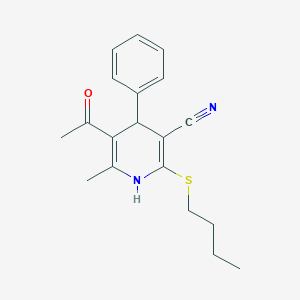
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the pyridine family and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, cancer, and neurodegeneration. The compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been found to inhibit the proliferation and migration of cancer cells by modulating various signaling pathways involved in cancer progression. In addition, 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile in lab experiments include its high potency and selectivity towards various enzymes involved in inflammation, cancer, and neurodegeneration. The compound is also relatively easy to synthesize and has been optimized to yield high purity and high yield. However, the limitations of using 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
For research on 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile include the development of more potent and selective analogs of the compound for use in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound may also be used as a lead compound for the development of novel drugs targeting various enzymes involved in disease progression. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile involves the reaction of 2-butylthio-3-methyl-4-phenyl-3-penten-2-one with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis process has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-acetyl-2-butylsulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-4-5-11-23-19-16(12-20)18(15-9-7-6-8-10-15)17(14(3)22)13(2)21-19/h6-10,18,21H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHMZSXZEIRFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

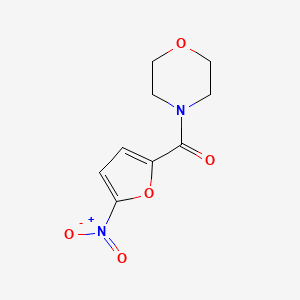
![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)

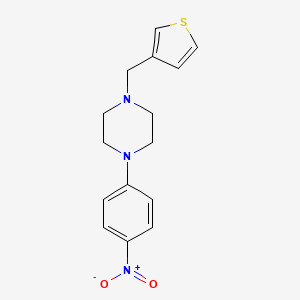
![N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5235075.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)
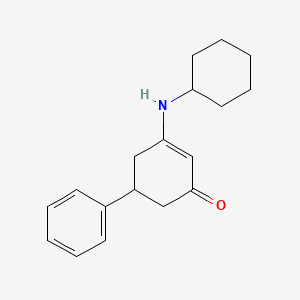
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5235093.png)
![{4-(2-chlorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5235097.png)
![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)
![3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5235101.png)
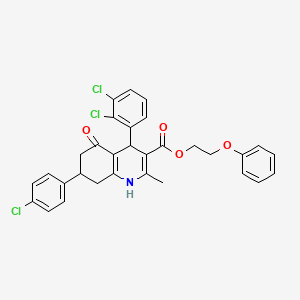
![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)